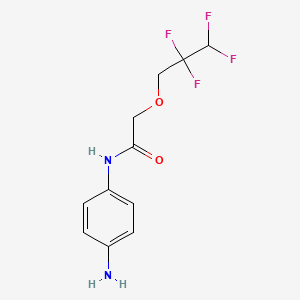![molecular formula C10H12FNO4S B12109251 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-54-2](/img/structure/B12109251.png)
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol This compound is characterized by the presence of a fluorine atom, a propylamino group, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom via electrophilic fluorination, followed by the sulfonylation and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the propylamino and sulfonyl groups, making it less versatile in certain applications.
5-[(Propylamino)sulfonyl]benzoic acid: Lacks the fluorine atom, which can affect its binding properties and reactivity.
2-Fluoro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a sulfonyl group.
Uniqueness
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the propylamino and sulfonyl groups provide additional sites for interaction with molecular targets.
Properties
CAS No. |
716358-54-2 |
|---|---|
Molecular Formula |
C10H12FNO4S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-fluoro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
ZGPHSBLYZVGFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



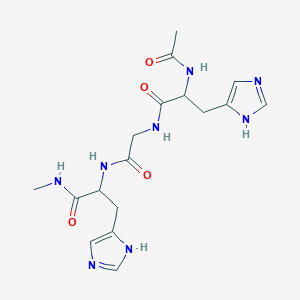
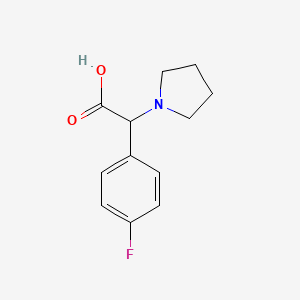

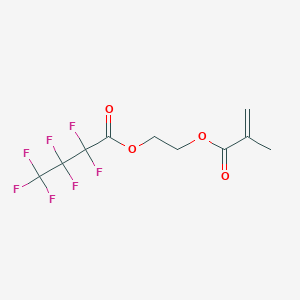

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

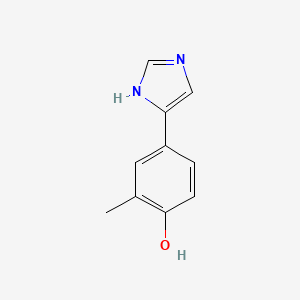
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
